![molecular formula C7H6F2OS B13914691 3,5-Difluoro-4-methoxythiophenol CAS No. 1208078-01-6](/img/structure/B13914691.png)
3,5-Difluoro-4-methoxythiophenol
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Overview
Description
3,5-Difluoro-4-methoxythiophenol is an organic compound characterized by the presence of fluorine and methoxy groups attached to a thiophenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-methoxythiophenol typically involves the introduction of fluorine and methoxy groups onto a thiophenol backbone. One common method involves the etherification of 3,5-difluorothiophenol with methanol under acidic conditions to introduce the methoxy group. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-methoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove the methoxy group, yielding 3,5-difluorothiophenol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: 3,5-Difluorothiophenol.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-methoxythiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methoxythiophenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The pathways involved often include the formation of reactive intermediates that can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-methoxyaniline: Similar structure but with an amine group instead of a thiol group.
3,5-Difluoro-2,4,6-trinitroanisole: Contains nitro groups, making it more reactive and suitable for use as an explosive.
3,5-Difluoro-4-trifluoromethoxyaniline: Contains a trifluoromethoxy group, which significantly alters its chemical properties.
Uniqueness
3,5-Difluoro-4-methoxythiophenol is unique due to the combination of fluorine and methoxy groups on a thiophenol backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Biological Activity
3,5-Difluoro-4-methoxythiophenol is a compound of interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including fluorine and methoxy substituents on the thiophenol ring, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Fluorine atoms at positions 3 and 5.
- A methoxy group at position 4.
- A thiophenol moiety , which is known for its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiophenol group can interact with various enzymes, potentially leading to inhibition through the formation of enzyme-inhibitor complexes.
- Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, likely due to its ability to disrupt cellular processes.
Antimicrobial Activity
Research has indicated that this compound shows significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 50 µg/mL. The following table summarizes the antimicrobial efficacy against different strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 100 µg/mL |
Pseudomonas aeruginosa | 75 µg/mL |
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
A summary of findings from a relevant case study is presented below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 20 | Caspase activation |
MCF-7 | 15 | Bcl-2 modulation |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study published in the Journal of Antimicrobial Chemotherapy highlighted that derivatives of thiophenols exhibit enhanced antimicrobial activity when fluorinated. The study specifically noted that this compound outperformed many traditional antibiotics against resistant strains .
- Cancer Research : Research published in Cancer Letters showed that treatment with this compound led to a significant reduction in tumor size in xenograft models. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
Properties
CAS No. |
1208078-01-6 |
---|---|
Molecular Formula |
C7H6F2OS |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
3,5-difluoro-4-methoxybenzenethiol |
InChI |
InChI=1S/C7H6F2OS/c1-10-7-5(8)2-4(11)3-6(7)9/h2-3,11H,1H3 |
InChI Key |
BKKFXQYKOYCSKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)S)F |
Origin of Product |
United States |
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